2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride

Beschreibung

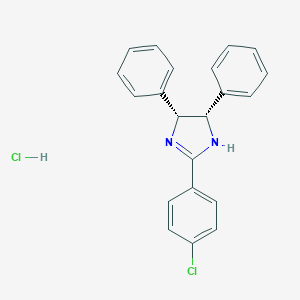

2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride is an imidazoline derivative characterized by a five-membered heterocyclic ring (imidazoline) with substituents at positions 2, 4, and 5. The 2-position is occupied by a 4-chlorophenyl group, while positions 4 and 5 are substituted with phenyl groups. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Eigenschaften

CAS-Nummer |

130186-26-4 |

|---|---|

Molekularformel |

C21H18Cl2N2 |

Molekulargewicht |

369.3 g/mol |

IUPAC-Name |

(4R,5S)-2-(4-chlorophenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C21H17ClN2.ClH/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14,19-20H,(H,23,24);1H/t19-,20+; |

InChI-Schlüssel |

BRBLXQRJSVLYHU-AMDBCLDASA-N |

SMILES |

C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |

Isomerische SMILES |

C1=CC=C(C=C1)[C@H]2[C@H](N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.Cl |

Synonyme |

2-(4-chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride TA 383 TA-383 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Starting Materials:

-

Benzil (2.65 g)

-

4-Chlorobenzaldehyde (1.5 mL)

-

Ammonium acetate (5 g)

Procedure:

-

Reflux the mixture in glacial acetic acid (50 mL) for 5 hours.

-

Quench with 300 mL cold water to precipitate the product.

-

Neutralize with ammonium solution and recrystallize from ethanol.

Intermediate Characterization:

| Parameter | Classical Method | Catalyst-Free Method |

|---|---|---|

| Reaction Time | 5–30 hours | 12 hours |

| Typical Yield | 65–68% | 70–75% |

| Byproduct Formation | Moderate | Minimal |

Critical Analysis of Methodological Trade-offs

Efficiency vs. Complexity

The single-step cyclocondensation offers simplicity but lower yields compared to the multi-step sequence, which allows for intermediate characterization and quality control. The catalyst-free approach balances these factors but requires specialized azide precursors.

Spectroscopic Challenges

Differentiation between imidazole and imidazoline derivatives remains analytically challenging:

-

Imidazoline 1H NMR: Absence of aromatic NH proton (δ 13.09 ppm replaced by aliphatic CH₂ signals)

-

IR Confirmation: Loss of C=N stretch (1595 cm⁻¹) upon reduction to imidazoline

Industrial-Scale Considerations

Process Optimization Parameters:

Analyse Chemischer Reaktionen

- TA-383 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Ohne detaillierte Informationen können wir keine spezifischen Reagenzien oder Bedingungen angeben.

- Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Transformationen ab.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Anti-inflammatory and Immunomodulatory Effects

The primary application of 2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride lies in its use as an anti-inflammatory agent. Research indicates that it functions as a multi-target inhibitor, specifically modulating pathways associated with cytokines such as IL-1A and IL-6, which are crucial in inflammatory responses. Its efficacy has been studied in conditions like rheumatoid arthritis and ankylosing spondylitis, where traditional treatments may be inadequate.

2. Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of imidazole derivatives, including this compound. These compounds have shown potential in scavenging free radicals and inhibiting oxidative stress markers in various biological assays . The presence of electron-donating groups enhances their antioxidant activity, making them valuable in preventing oxidative damage in cells.

Comparative Efficacy

When compared to other anti-inflammatory agents such as TNF-alpha inhibitors (e.g., adalimumab), this compound shows promise due to its unique mechanism of action and potential for broader applications. While TNF-alpha inhibitors are effective for severe cases, this compound may offer advantages in terms of side effect profiles and treatment flexibility.

Table 1: Summary of Research Findings on this compound

Future Research Directions

The ongoing exploration of this compound could lead to new therapeutic avenues:

- Broader Immunological Applications : Investigating its efficacy in other autoimmune diseases.

- Combination Therapies : Assessing its potential when used alongside existing anti-inflammatory medications.

- Further Mechanistic Studies : Detailed investigations into its molecular interactions could unveil additional therapeutic targets.

Wirkmechanismus

- TA-383’s mechanism involves targeting IL1A , IL6 , and IFN-β pathways. By inhibiting these cytokines, it modulates the immune response and reduces inflammation.

- The exact molecular targets and downstream pathways need further investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

Chlorophenyl Substituent : The 4-chlorophenyl group is a common feature in compounds with reported biological activity (e.g., antimicrobial, CNS modulation). Its electron-withdrawing nature may enhance binding to aromatic receptor pockets .

Imidazoline vs.

Phenyl vs. Heterocyclic Substituents : The diphenyl groups at positions 4 and 5 in the target compound likely increase lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility compared to analogues with polar groups (e.g., -NH₂ in ) .

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility, a feature shared with analogues like 4-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrochloride .

- Bioactivity : While specific data for the target compound are lacking, structurally related imidazolines exhibit diverse activities:

- Antimicrobial : Nitrophenyl-furan derivatives () show potency against Gram-positive bacteria due to nitro group redox activity .

- Antihypertensive : N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine () may target α₂-adrenergic receptors .

- Antihistamine : Hydroxyzine hydrochloride () highlights the therapeutic relevance of chlorophenyl-piperazine derivatives .

Biologische Aktivität

2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and antiviral effects, supported by various studies and research findings.

- Chemical Formula : C21H15ClN

- Molecular Weight : 330.81 g/mol

- Structure : The compound features a chlorophenyl group and two diphenyl groups attached to an imidazoline core.

1. Anti-inflammatory Activity

Research has shown that derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-2-imidazoline exhibit notable anti-inflammatory properties. In a study comparing various imidazole derivatives, it was found that compounds containing the 4-chlorophenyl moiety demonstrated significant inhibition of rat paw edema, with some showing up to 83% inhibition , outperforming standard drugs like indomethacin (71.56% inhibition) .

| Compound | Inhibition (%) | Comparison Drug |

|---|---|---|

| 4e | 83.40 | Indomethacin (71.56%) |

| 4c | 53.90 | Indomethacin |

| 4d | 54.01 | Indomethacin |

2. Antibacterial Activity

The antibacterial efficacy of the compound was assessed against various bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the derivatives exhibited moderate to high antibacterial activity.

| Compound | Zone of Inhibition (mm) | Bacteria |

|---|---|---|

| 4e | 75 | S. aureus |

| 4b | 72 | S. aureus |

| 4c | 69 | E. coli |

Inhibition rates were calculated based on the diameter of the zone of inhibition observed in agar diffusion assays .

3. Antifungal Activity

The antifungal properties were also evaluated using standard strains such as Candida albicans. The compound demonstrated significant antifungal activity, with some derivatives achieving up to 75% inhibition against fungal growth.

| Compound | Antifungal Activity (%) | Target Organism |

|---|---|---|

| 4a | 75 | C. albicans |

| 4b | 75 | C. albicans |

Antiviral Activity

Recent studies have explored the antiviral potential of imidazole derivatives against SARS-CoV-2, specifically targeting the viral protease enzyme (3CLpro). Compounds derived from the imidazole scaffold showed promising results in inhibiting this enzyme with efficacy rates ranging from 84% to 99% at specific concentrations.

- IC50 Values : Some compounds exhibited IC50 values as low as 7.7 µM against the ancestral Wuhan strain and 7.4 µM against the Delta variant of SARS-CoV-2 .

The biological activity of these compounds is attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition : The imidazole ring plays a crucial role in binding to active sites on enzymes like SARS-CoV-2 protease.

- Cell Permeability : Modifications such as methoxy and chloro substitutions enhance lipophilicity and cell permeability, improving overall efficacy .

Case Studies

- Study on Anti-inflammatory Effects : A comparative study involving various imidazole derivatives highlighted that those with a chlorophenyl substitution had enhanced anti-inflammatory activity compared to standard treatments.

- Antiviral Efficacy Against COVID-19 : In vitro studies demonstrated that certain diphenyl imidazole derivatives effectively inhibited SARS-CoV-2 replication in Vero E6 cells, showcasing their potential as therapeutic agents against viral infections .

Q & A

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-4,5-diphenyl-2-imidazoline hydrochloride, and what impurities are commonly observed?

The compound is typically synthesized via cyclocondensation reactions using substituted benzil derivatives and 4-chlorobenzaldehyde in the presence of ammonium acetate. A common impurity arises from incomplete cyclization, leading to intermediates such as 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, which can be identified via HPLC or NMR . Crystallographic studies (e.g., single-crystal X-ray diffraction) confirm structural purity, with deviations in dihedral angles indicating potential stereochemical impurities .

Q. How is this compound utilized in fluorescence-based analytical methods?

The compound’s imidazoline core enables its use as a derivatizing agent for hydroxyl-containing analytes (e.g., endocrine disruptors or enantiomers like methamphetamine). After derivatization with hexylamine, fluorescence is detected at λex 335 nm and λem 420 nm in chloroform. This method enhances sensitivity in HPLC or LC-MS workflows by 10–100× compared to non-fluorescent derivatives .

Q. What are the critical physicochemical properties influencing its experimental handling?

Q. Which analytical techniques are recommended for characterizing its purity and structure?

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient).

- Spectroscopy : Fluorescence spectroscopy for derivatized products; NMR (¹H/¹³C) for structural confirmation.

- Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic patterns of chlorine .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways, identifying energy barriers for cyclization steps. For example, transition-state analysis reveals that NH₄OAc accelerates proton transfer, reducing activation energy by ~15 kcal/mol. Reaction path search algorithms (e.g., GRRM) can propose alternative routes to minimize byproducts .

Q. What strategies resolve contradictions in experimental data, such as inconsistent fluorescence yields?

Statistical design of experiments (DoE) is critical. For example:

- Factorial Design : Vary solvent polarity, temperature, and derivatization time to identify interactions affecting fluorescence intensity.

- ANOVA : Quantifies the significance of each factor. Acetonitrile improves derivatization efficiency by 30% over DMF .

- Cross-Validation : Compare computational predictions (e.g., solvent effects on λem) with empirical data to refine models .

Q. How can reaction conditions be systematically optimized for scaled-up synthesis?

- Process Control : Use kinetic modeling to determine optimal stoichiometry (e.g., 1:1.2 benzil:aldehyde ratio) and temperature (80–100°C).

- In Situ Monitoring : Raman spectroscopy tracks cyclization progress via imine C=N bond formation (~1650 cm⁻¹).

- Scale-Up Risks : Exothermic peaks at 70°C require controlled heating to avoid thermal decomposition .

Q. What advanced applications exist in materials science or catalysis?

The compound’s π-conjugated system enables its use as a ligand in metal-organic frameworks (MOFs) for photocatalytic applications. For example, coordination with Ru(II) enhances visible-light absorption (λmax ~450 nm), useful in CO₂ reduction. Its chloride counterion also facilitates ionic liquid formulations for heterogeneous catalysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.